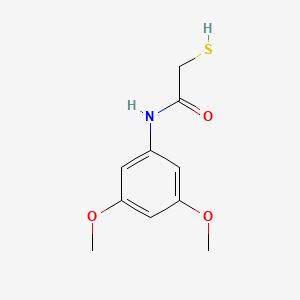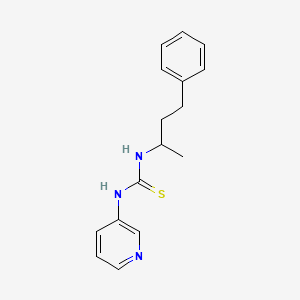
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research. MPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as xanthine oxidase and nitric oxide synthase. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has also been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has been shown to reduce oxidative stress and improve mitochondrial function. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has also been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea is stable under normal laboratory conditions and has a long shelf life. It has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea research. One direction is to further investigate the mechanism of action of N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea. Understanding the molecular targets of N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea can help identify new therapeutic targets for various diseases. Another direction is to investigate the potential of N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea as a therapeutic agent. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has shown promise in several preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Finally, future research can investigate the potential of N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea as a diagnostic tool. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has been shown to have biomarker potential in several diseases, and further research can determine its potential as a diagnostic tool.
Conclusion
In conclusion, N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea, or N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea, is a chemical compound that has been widely used in scientific research. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has various biochemical and physiological effects and has shown promise as a therapeutic agent in several preclinical studies. Further research is needed to fully understand the mechanism of action of N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea and its potential as a therapeutic agent and diagnostic tool.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has been used to study the role of oxidative stress in various diseases such as Parkinson's disease and Alzheimer's disease. It has also been used to study the role of inflammation in cardiovascular diseases.
Propiedades
IUPAC Name |
1-(4-phenylbutan-2-yl)-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-13(9-10-14-6-3-2-4-7-14)18-16(20)19-15-8-5-11-17-12-15/h2-8,11-13H,9-10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQEJMRLBKQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=S)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutan-2-yl)-3-pyridin-3-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4186314.png)
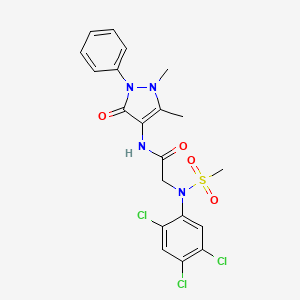
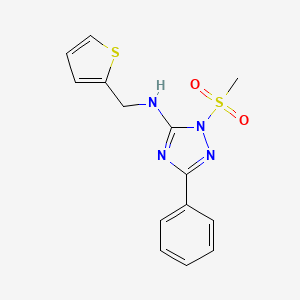
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4186356.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
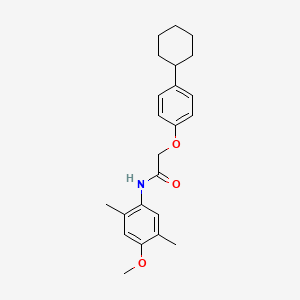
![N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4186376.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4186381.png)
![5-phenyl-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186384.png)
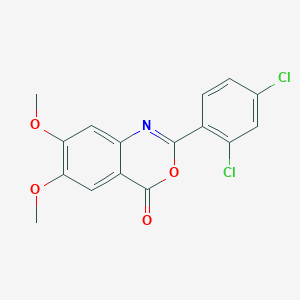
![3-chloro-N-cyclopentyl-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4186420.png)
![ethyl 4-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4186424.png)
![5-phenyl-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4186430.png)
